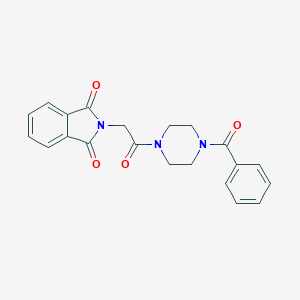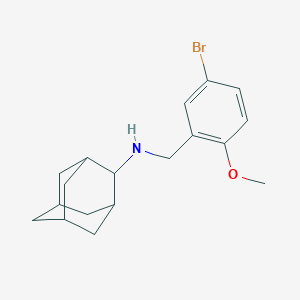
2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of phthalimide . It has been studied for its potential as an acetylcholinesterase inhibitor, which could make it useful in the treatment of Alzheimer’s disease .
Synthesis Analysis
The compound is synthesized via the Gabriel protocol, followed by an amidation reaction using various benzoic acid derivatives .Chemical Reactions Analysis
The compound has been evaluated for its acetylcholinesterase inhibitory activity. Electron withdrawing groups (Cl, F) at position 3 and an electron donating group (methoxy) at position 4 of the phenyl ring enhanced the acetylcholinesterase inhibitory activity .Applications De Recherche Scientifique
Pharmaceutical Synthesis
Isoindoline-1,3-dione derivatives, including “2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione”, have gained significant attention for their potential use in pharmaceutical synthesis . The structure-activity relationships and biological properties of these derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
Herbicides
These compounds have also been explored for their potential use as herbicides . Their unique chemical structure and reactivity make them suitable for this application.
Colorants and Dyes
Isoindoline-1,3-dione derivatives are used in the synthesis of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 contribute to their color properties.
Polymer Additives
These compounds have potential applications as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications.
Organic Synthesis
Isoindoline-1,3-dione derivatives are used in organic synthesis . They can participate in various chemical reactions, making them valuable tools in the synthesis of complex organic molecules.
Photochromic Materials
These compounds have potential applications in the development of photochromic materials . These are materials that change color in response to light, and isoindoline-1,3-dione derivatives could play a key role in these transformations.
Dopamine Receptor Modulation
Some isoindoline-1,3-dione derivatives have shown potential in modulating the dopamine receptor D2 . This suggests potential applications as antipsychotic agents .
Alzheimer’s Disease Treatment
The inhibition of β-amyloid protein aggregation by some isoindoline-1,3-dione derivatives indicates a potential capacity in the treatment of Alzheimer’s disease .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-18(14-24-20(27)16-8-4-5-9-17(16)21(24)28)22-10-12-23(13-11-22)19(26)15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWDUZHTHYUSER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-dihydro-8H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-c]isoquinolin-5-amine](/img/structure/B416317.png)
![[3-Amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2-thienyl)methanone](/img/structure/B416318.png)
![3-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B416320.png)
![2-(cinnamylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B416321.png)
![9-(thiophen-2-yl)-7-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-c]isoquinolin-5(6H)-one](/img/structure/B416323.png)
![4-(4-fluorophenyl)-5-propionyl-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B416324.png)
![1-(7-{4-Nitrophenyl}-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)ethanone](/img/structure/B416325.png)
![1-[4-(4-bromophenyl)-1-chloro-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B416326.png)
![1-[7-(4-Fluorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl]ethanone](/img/structure/B416327.png)
![5-(4-benzhydryl-1-piperazinyl)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B416330.png)
![2-(bromomethyl)-2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B416333.png)

